molecular formula C12H12N2O B13931642 2-Ethyl-6-phenyl-3H-pyrimidin-4-one CAS No. 52421-76-8

2-Ethyl-6-phenyl-3H-pyrimidin-4-one

Cat. No.: B13931642
CAS No.: 52421-76-8
M. Wt: 200.24 g/mol
InChI Key: CEYSKKBCEBTBFF-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-phenyl-3H-pyrimidin-4-one typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-phenyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Ethyl-6-phenyl-3H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-phenyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors and influencing downstream effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4,6-diphenylpyrimidine: Similar structure but with an additional phenyl group.

    2-Methyl-6-phenylpyrimidin-4-one: Similar structure with a methyl group instead of an ethyl group.

    6-Phenylpyrimidin-4-one: Lacks the ethyl group at position 2.

Uniqueness

2-Ethyl-6-phenyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups on the pyrimidine ring enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

52421-76-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-ethyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O/c1-2-11-13-10(8-12(15)14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)

InChI Key

CEYSKKBCEBTBFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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